3-氯丙酰胺酸乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-chloropropanimidoate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various ethyl esters and related compounds, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, ethyl esters are often used as intermediates in the synthesis of pharmacologically valuable products, as seen in the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, which is a precursor to L-carnitine .

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods or reactions with different nucleophiles. For example, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex, with high enantioselectivity achieved in a microfluidic chip reactor . Similarly, ethyl α-chlorocyclopropaneformates undergo a [3 + 2] annulation reaction with 1,3-dicarbonyl compounds to yield multi-substituted fulvenes . These methods highlight the versatility and efficiency of synthesizing ethyl ester derivatives with specific functional groups.

Molecular Structure Analysis

The molecular structure of ethyl esters and related compounds is often confirmed using various spectroscopic techniques. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate's structure was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Computational methods such as density functional theory (DFT) are also employed to determine structural parameters and study intramolecular charge transfer interactions . The molecular structure of ethyl chloride, a simpler molecule, has been determined using electron-diffraction data and spectroscopic moments of inertia .

Chemical Reactions Analysis

Ethyl esters participate in various chemical reactions, including Michael addition-induced cyclization reactions, as seen with ethyl-2-(2-chloroethyl)acrylate . The reactivity of these compounds can be influenced by the presence of different substituents and functional groups, which can lead to the formation of novel structures with potential applications in medicinal chemistry and other fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters and related compounds are influenced by their molecular structure. For example, the presence of chloro and fluoro groups can affect the reactivity and stability of these compounds . The solvent system and reaction conditions, such as temperature and catalysts, play a crucial role in determining the properties and outcomes of the reactions . The enantioselectivity and activation energies associated with the synthesis of ethyl esters are critical parameters that are carefully optimized to achieve the desired products .

科学研究应用

老年保护剂和衰老

- 衰老模式和寿命延长: 3-氯丙酰胺酸乙酯盐酸盐因其作为老年保护剂的潜力而受到研究。研究发现,它可以通过延长某些小鼠模型的“潜伏”存活时间和降低老年小鼠的死亡率来延长其寿命 (Emanuel & Obukhova, 1978)。

药理学研究

- 尿激肽-II 受体非肽激动剂: 该化合物已被确认为尿激肽-II 受体的非肽激动剂,这使其成为药理学研究的潜在药物先导 (Croston et al., 2002)。

化学和合成

- 席夫碱和曼尼希碱的合成: 该化合物已用于从靛红衍生物合成席夫碱和曼尼希碱,证明了它在开发新化学实体中的作用 (Bekircan & Bektaş, 2008)。

- (细菌)叶绿素衍生物的改性: 该化合物已用于改性(细菌)叶绿素衍生物,从而合成 3-乙基化、甲基化和未取代的(镍)焦脱镁叶绿素 (Tamiaki et al., 2012)。

光学性质和多态性

- 多态性研究: 3-氯丙酰胺酸乙酯盐酸盐已根据其多态形式进行表征,突出了分析和物理表征技术中的挑战 (Vogt et al., 2013)。

安全和危害

属性

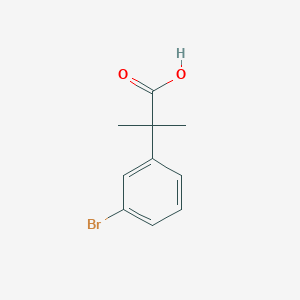

IUPAC Name |

ethyl 3-chloropropanimidate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-2-8-5(7)3-4-6;/h7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINVLPNTQCTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500337 |

Source

|

| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloropropanimidoate hydrochloride | |

CAS RN |

21367-89-5 |

Source

|

| Record name | 21367-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)